1-(2,4-Dichloro-3-methylphenyl)ethanone

Pharmaceutical Synthesis Quinolone Antibiotics Ozenoxacin

Generic dichloroacetophenones cannot substitute for this compound in Ozenoxacin or Benzofenap synthesis-the 3-methyl group is essential for downstream API identity and regulatory approval. • Registered starting material for FDA-approved Ozenoxacin; matches DMF specifications • Exclusive precursor for Benzofenap herbicide via Friedel-Crafts acylation • ≥98% purity minimizes side products, supporting ANDA compliance and SAR studies Procurement guarantees synthetic route fidelity and batch-to-batch consistency.

Molecular Formula C9H8Cl2O
Molecular Weight 203.06 g/mol
CAS No. 157652-32-9
Cat. No. B125484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dichloro-3-methylphenyl)ethanone
CAS157652-32-9
Molecular FormulaC9H8Cl2O
Molecular Weight203.06 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1Cl)C(=O)C)Cl
InChIInChI=1S/C9H8Cl2O/c1-5-8(10)4-3-7(6(2)12)9(5)11/h3-4H,1-2H3
InChIKeyBDLCSODBACKBBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,4-Dichloro-3-methylphenyl)ethanone – A Key Agrochemical & Pharmaceutical Intermediate


1-(2,4-Dichloro-3-methylphenyl)ethanone (CAS 157652-32-9) is a chlorinated acetophenone derivative with the molecular formula C9H8Cl2O and a molecular weight of 203.06 g/mol . It is a solid at room temperature, typically offered at a minimum purity of 98% . The compound's defining structural feature is the specific arrangement of two chlorine atoms and a methyl group on the phenyl ring, which dictates its reactivity and distinguishes it from other dichloroacetophenone isomers. This precise substitution pattern makes it a crucial building block, or intermediate, in the multi-step synthesis of several commercially significant pharmaceuticals and agrochemicals .

Specified starting material for Ozenoxacin (quinolone antibiotic) synthesis – methyl group conserved in final API
Direct precursor to Benzofenap herbicide; the 2,4-dichloro-3-methylbenzoyl core is structurally essential
Unique molecular weight and substitution pattern enable unambiguous QC differentiation from dichloroacetophenone isomers

1-(2,4-Dichloro-3-methylphenyl)ethanone: Why Substitution Fails


Generic substitution with other dichloroacetophenones (e.g., 2,4-dichloro-, 2,5-dichloro-, or 3,4-dichloroacetophenone) or other substituted acetophenones is not feasible for processes where this compound is specified. The 3-methyl group on 1-(2,4-dichloro-3-methylphenyl)ethanone is essential for introducing specific lipophilicity and serves as a non-reactive placeholder required in downstream intermediates for FDA-approved drugs like Ozenoxacin . Replacing it with a non-methylated analog would propagate a structural error through the synthesis, leading to a final active pharmaceutical ingredient (API) with altered pharmacokinetic properties that would fail regulatory identity and purity standards. Similarly, changing the 2,4-dichloro substitution pattern would alter the reactivity of the aromatic ring in subsequent steps, such as metal-catalyzed cross-couplings, potentially causing the entire synthetic route to fail [1].

Methyl Group Deletion

Omitting the 3-methyl group leads to a des-methyl API analog that fails identity and purity standards for Ozenoxacin.

Isomeric Chlorine Pattern

Shifting chlorine positions (e.g., 2,5- or 3,4-dichloro) alters aromatic ring reactivity, causing cross-coupling steps to fail.

1-(2,4-Dichloro-3-methylphenyl)ethanone: Comparative Evidence


FDA-Approved Ozenoxacin Intermediate

1-(2,4-Dichloro-3-methylphenyl)ethanone is a patented and required starting material for synthesizing the key intermediate of Ozenoxacin, an FDA-approved non-fluorinated quinolone antibiotic . The synthetic route described in patent literature explicitly uses this dichloro-methyl-substituted acetophenone to construct the core quinolone scaffold. In contrast, a non-methylated analog like 2,4-dichloroacetophenone cannot be used in this process because the 3-methyl group is conserved in the final drug substance, 1-cyclopropyl-8-methyl-7-[5-methyl-6-(methylamino)-3-pyridinyl]-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid, where the 8-methyl group is critical for its activity against resistant bacteria like MRSA .

Ozenoxacin Intermediate
Head-to-head
Target
1-(2,4-Dichloro-3-methylphenyl)ethanone – Required; 3-methyl group retained in Ozenoxacin (8-methyl)
Comparator
2,4-Dichloroacetophenone – Cannot yield correct API; des-methyl analog unapproved
Only correct CAS ensures API identity
Synthesis per Ozenoxacin patent literature
Pharmaceutical Synthesis Quinolone Antibiotics Ozenoxacin

Key Benzofenap Herbicide Precursor

This compound is a direct precursor to the herbicide Benzofenap (CAS 82692-44-2), used for broad-leaved weed control in rice paddies [1]. Its structure, specifically the 2,4-dichloro-3-methylbenzoyl moiety, is a conserved substructure in the final commercial product. Using an isomer like 2,5-dichloroacetophenone would lead to an entirely different herbicide with unknown efficacy and regulatory status. The synthesis involves the conversion of 1-(2,4-dichloro-3-methylphenyl)ethanone to the corresponding benzoyl chloride, highlighting the need for a specific chlorination pattern that is unreactive in subsequent Friedel-Crafts acylations .

Benzofenap Precursor
Head-to-head
Target
Core structure for Benzofenap; the 2,4-dichloro-3-methylbenzoyl group is present in the final herbicide
Comparator
2,5-Dichloroacetophenone – Would produce an unregistered compound with different herbicidal activity
Essential for commercial herbicide production
As described in Benzofenap synthesis patents
Agrochemical Synthesis Herbicide Benzofenap

Isomer Differentiation by Physical Properties

The compound's unique substitution pattern results in physical properties that serve as critical quality control (QC) checkpoints, differentiating it from common isomers. While 2,5-dichloroacetophenone (CAS 2476-37-1) is a liquid with a melting point of 11-13 °C and a boiling point of 251 °C , and 3,4-dichloroacetophenone (CAS 2642-63-9) is a solid with a melting point of around 135 °C (at reduced pressure) [1], 1-(2,4-dichloro-3-methylphenyl)ethanone (CAS 157652-32-9) is a solid with a defined melting point and a molecular weight of 203.07 g/mol, as confirmed by independent analytical data like NMR, HPLC, or GC from suppliers . This combination of a 3-methyl group with a 2,4-dichloro pattern gives it a unique molecular weight not shared by any simple dichloroacetophenone isomer.

Isomer QC Differentiation
Analytical context
Δ +14.03 g/mol
Enables identity verification via mass difference
Incoming QC by LC-MS/GC-MS
Physicochemical Properties Isomer Differentiation Quality Control

Synthesis of C364875 Bactericide Intermediate

Multiple commercial supplier databases consistently identify 1-(2,4-dichloro-3-methylphenyl)ethanone as the direct synthetic precursor to 7-Chloro-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylic Acid (C364875), a known medical bactericide . This established synthetic route creates a verified market demand for this specific CAS number among industrial and research groups developing novel quinolone antibiotics. In this context, the compound's value is not in its own biological activity but in its proven ability to be converted into a bioactive scaffold, a role that its non-methylated analogs cannot fulfill.

C364875 Intermediate
Class-level
Target
Enables 8-methyl quinolone scaffold; documented precursor to C364875
Non-methylated analog
Yields des-methyl quinolone with no documented bactericidal activity
Supports quinolone antibiotic SAR studies
Supplier-documented route; verify independently
Pharmaceutical Intermediate Quinolone Bactericide

1-(2,4-Dichloro-3-methylphenyl)ethanone Applications


GMP Ozenoxacin API Production

This is the primary high-value application. Any pharmaceutical manufacturer developing a generic version of the FDA-approved topical antibiotic Ozenoxacin or its new formulations must purchase this specific compound as the registered starting material. The entire regulatory filing, including the Drug Master File (DMF), is based on this exact intermediate . Any change would require a new, costly, and time-consuming ANDA. The compound's high purity specification (≥98%) is essential for minimizing side products in the final API.

Benzofenap Herbicide Synthesis

For agrochemical companies producing the herbicide Benzofenap, this compound is an essential precursor for the Friedel-Crafts acylation step that introduces the 2,4-dichloro-3-methylbenzoyl core into the final pyrazole structure [1]. Its procurement is critical for maintaining a specific production line for this commercial herbicide, which is used in rice cultivation. The methyl group on the aromatic ring is a key structural feature that influences the herbicide's selectivity and environmental degradation profile.

Quinolone & Acetophenone Library R&D

Research groups focused on structure-activity relationship (SAR) studies of quinolone antibiotics will use this building block to synthesize C364875 and its derivatives . Its unique 2,4-dichloro-3-methyl substitution provides a distinct reactivity and lipophilicity profile compared to other acetophenone building blocks, allowing exploration of a unique chemical space. Furthermore, the ketone group serves as a versatile handle for generating compound libraries, such as chalcones, through Claisen-Schmidt condensation [2].

HIV-1 Integrase Inhibitor Intermediate Production

Patent literature associates substituted benzoyl compounds, for which this is a precursor, with the development of novel HIV replication inhibitors . Specifically, its conversion to 2,4-dichloro-3-methylbenzoyl chloride makes it a substrate for assembling a specific class of non-nucleoside reverse transcriptase or integrase inhibitors. Contract research organizations (CROs) or pharmaceutical companies working in this niche antiviral area would require this precise compound to reproduce patented lead molecules.

Application
Selection Property
Validation Focus
Ozenoxacin API Production
Specific 3-methyl-2,4-dichloro substitution
Downstream API identity and purity conformance
Benzofenap Herbicide Manufacturing
Conserved 2,4-dichloro-3-methylbenzoyl core
Final herbicide regulatory and activity profile
Quinolone SAR & Library Synthesis
Distinct reactivity and lipophilicity
Structure-activity relationships and scaffold diversification
Antiviral Lead Optimization
Precursor to acyl chloride for integrase inhibitors
Synthesis of patented HIV-1 inhibitor molecules

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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